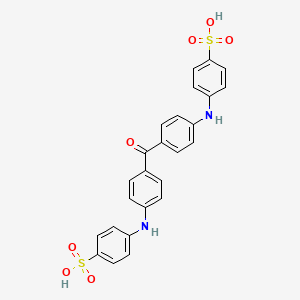
Sirofluor
概要
説明
Sirofluor is a chemically defined fluorochrome derived from aniline blue. It is primarily used for the histochemical detection of callose in plant tissues. Callose is a β-glucan polysaccharide that plays a crucial role in plant cell wall reinforcement and response to pathogen attack. This compound exhibits strong fluorescence when it complexes with (1 → 3)-β-glucans, making it a valuable tool in plant biology research .
準備方法
Synthetic Routes and Reaction Conditions
Sirofluor is synthesized from aniline blue through a series of chemical reactions. The structure of this compound is sodium 4,4’-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulphonate . The synthesis involves the isolation of the fluorochrome from a commercial sample of aniline blue, followed by confirmation of its structure through various analytical techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the compound using the same principles as the laboratory synthesis. This includes the isolation and purification of the fluorochrome from aniline blue, ensuring high purity and consistency for commercial use .
化学反応の分析
Types of Reactions
Sirofluor primarily undergoes complexation reactions with polysaccharides. It forms strong fluorescent complexes with (1 → 3)-β-glucans, while showing weaker fluorescence with other glucans such as amylose and lichenin .
Common Reagents and Conditions
The complexation reactions of this compound with polysaccharides typically occur in aqueous unbuffered solutions. The fluorescence is induced under specific conditions, such as embedding in JB-4 resin and sectioning .
Major Products Formed
The major product formed from the reaction of this compound with (1 → 3)-β-glucans is a fluorescent complex that exhibits brilliant yellow fluorescence. This property is utilized in fluorescence microscopy to detect callose deposits in plant tissues .
科学的研究の応用
Sirofluor has a wide range of applications in scientific research, particularly in the fields of plant biology and histochemistry. Some of its key applications include:
Histochemical Detection of Callose: this compound is extensively used to detect callose deposits in plant tissues.
Fluorescence Microscopy: The strong fluorescence of this compound complexes with (1 → 3)-β-glucans makes it an excellent tool for fluorescence microscopy, allowing researchers to visualize and study the distribution of callose in plant cells.
Plant Pathology: this compound is used to investigate the role of callose in plant defense mechanisms against pathogens.
作用機序
Sirofluor exerts its effects by forming fluorescent complexes with (1 → 3)-β-glucans in plant cell walls. The mechanism involves the binding of this compound to the β-glucan chains, resulting in strong fluorescence that can be detected using fluorescence microscopy . This interaction is highly specific to (1 → 3)-β-glucans, making this compound a valuable tool for studying callose in plant tissues .
類似化合物との比較
Sirofluor is unique in its strong fluorescence with (1 → 3)-β-glucans compared to other fluorochromes. Similar compounds include:
Calcofluor White: Another fluorochrome used for staining β-glucans, but it exhibits different fluorescence properties and is less specific to (1 → 3)-β-glucans.
Pontamine Fast Scarlet 4B: A fluorochrome used for staining cellulose and other polysaccharides, but it does not exhibit the same specificity for (1 → 3)-β-glucans as this compound.
This compound’s specificity and strong fluorescence with (1 → 3)-β-glucans make it a preferred choice for detecting callose in plant tissues.
特性
IUPAC Name |
4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005565 | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85137-47-9 | |
| Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















